molecular formula C13H19NO2S B1308906 N-(cyclohexylmethyl)benzenesulfonamide CAS No. 26914-53-4

N-(cyclohexylmethyl)benzenesulfonamide

Cat. No. B1308906
CAS RN: 26914-53-4
M. Wt: 253.36 g/mol
InChI Key: CXTDFICUPPHAGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(cyclohexylmethyl)benzenesulfonamide” is a chemical compound with the molecular formula C13H19NO2S . It has an average mass of 253.361 Da and a monoisotopic mass of 253.113647 Da .


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including “N-(cyclohexylmethyl)benzenesulfonamide”, has been described in various studies . For instance, one study described the synthesis of new aryl thiazolone–benzenesulfonamides, which were evaluated for their anti-proliferative activity against various cancer cell lines .


Molecular Structure Analysis

The molecular structure of “N-(cyclohexylmethyl)benzenesulfonamide” consists of a benzenesulfonamide group linked to a cyclohexylmethyl group . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

“N-(cyclohexylmethyl)benzenesulfonamide” has a molecular formula of C13H19NO2S, an average mass of 253.361 Da, and a monoisotopic mass of 253.113647 Da .

Scientific Research Applications

Anticancer Agent Development

N-(cyclohexylmethyl)benzenesulfonamide: derivatives have been studied for their potential as anticancer agents. Research indicates that these compounds can inhibit carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors . This inhibition can be a useful target for discovering novel antiproliferative agents. For instance, certain derivatives have shown significant inhibitory effects against breast cancer cell lines, with high selectivity compared to normal cell lines .

Antimicrobial Applications

The same derivatives that show promise as anticancer agents also exhibit antimicrobial properties. By inhibiting CA IX, these compounds can potentially be used to treat infections, as the enzyme is also involved in pH regulation and ion transport in microbial organisms .

Synthesis of Organic Materials

Benzenesulfonamide derivatives, including N-(cyclohexylmethyl)benzenesulfonamide , are utilized in the synthesis of various organic materials. Their unique functional groups make them suitable for creating compounds with specific properties required in material science .

Agricultural Chemicals

In agriculture, benzenesulfonamide derivatives serve as intermediates in the synthesis of fungicides and herbicides. Their structural versatility allows for the creation of compounds that can protect crops from various fungal and bacterial diseases .

Dye Manufacturing

Due to their chemical stability and reactivity, these compounds are also used in the production of dyes. They can be incorporated into dye molecules to improve colorfastness and resistance to environmental factors .

Green Chemistry Catalysts

Benzenesulfonamide derivatives are involved in green chemistry as catalysts. They can facilitate environmentally friendly reactions, such as the ring opening of aziridines, under mild and solvent-free conditions. This application is particularly important in reducing the environmental impact of chemical synthesis .

properties

IUPAC Name

N-(cyclohexylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c15-17(16,13-9-5-2-6-10-13)14-11-12-7-3-1-4-8-12/h2,5-6,9-10,12,14H,1,3-4,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTDFICUPPHAGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424246
Record name N-(cyclohexylmethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26914-53-4
Record name N-(cyclohexylmethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(cyclohexylmethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(cyclohexylmethyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(cyclohexylmethyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(cyclohexylmethyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(cyclohexylmethyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(cyclohexylmethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.